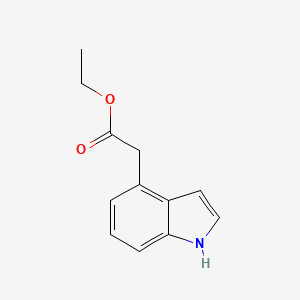

ethyl 2-(1H-indol-4-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1H-indol-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)8-9-4-3-5-11-10(9)6-7-13-11/h3-7,13H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASDTCPDBXIXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C=CNC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 1h Indol 4 Yl Acetate and Analogous Indole 4 Yl Acetates

Established Synthetic Routes to Indole-4-yl Core Structures

The creation of the foundational indole-4-yl scaffold is a critical first step. Historically, methods like the Fischer, Reissert, and Leimgruber-Batcho syntheses have been staples for indole (B1671886) formation. wikipedia.orgbhu.ac.inatamanchemicals.com These methods often involve the cyclization of appropriately substituted phenyl precursors.

Preparation of Indole-4-carbaldehyde and Related Precursors

Indole-4-carbaldehyde serves as a crucial intermediate for the synthesis of various 4-substituted indoles. acs.org Its preparation can be approached through several routes. One common method begins with 2-methyl-3-nitrobenzoic acid methyl ester. This starting material can be reduced, oxidized, and then cyclized to form the indole ring with a formyl group at the 4-position. google.com A patented process describes the reduction of the ester to 2-methyl-3-nitrobenzyl alcohol using sodium borohydride (B1222165), followed by oxidation to 2-methyl-3-nitrobenzaldehyde. After protecting the aldehyde group, a condensation reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and subsequent reductive cyclization using Raney Ni-hydrazine hydrate (B1144303) yields indole-4-carbaldehyde. google.com

Alternative strategies include the synthesis from methyl indole-4-carboxylate, which is reduced to 4-hydroxymethylindole and then oxidized to the target aldehyde. google.com The Leimgruber-Batcho indole synthesis is another efficient method for preparing substituted indoles and can be adapted for this purpose. atamanchemicals.com The choice of method often depends on the availability of starting materials and the desired scale of the reaction, as some routes involve harsh conditions or expensive reagents that are not ideal for industrial production. google.com

| Starting Material | Key Reagents/Steps | Product | Reference |

| 2-Methyl-3-nitrobenzoic acid methyl ester | 1. NaBH4 (reduction) 2. Oxidation catalyst 3. Ethylene glycol (protection) 4. DMFDMA, Raney Ni/N2H4 (condensation/cyclization) | Indole-4-carbaldehyde | google.com |

| Methyl indole-4-carboxylate | 1. LiAlH4 or isobutoxy aluminum hydride (reduction) 2. MnO2 or KMnO4 (oxidation) | Indole-4-carbaldehyde | google.com |

| Indole-4-methanol | Tetrapropylammonium perruthenate (oxidation) | Indole-4-carbaldehyde | chemicalbook.com |

Nitrovinyl Reduction Pathways for Indole-4-yl Ethenamines

Another important pathway to functionalized indoles involves the Henry reaction (nitroaldol reaction), where an aldehyde condenses with a nitroalkane. For instance, indole-3-carbaldehyde can react with nitromethane (B149229) to form 3-(2-nitrovinyl)-1H-indole. tci-thaijo.orgderpharmachemica.com This nitrovinylindole intermediate is a versatile precursor.

The subsequent reduction of the nitrovinyl group is a key step. While powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective, they can be expensive and may cause undesirable side reactions, such as dehalogenation on substituted indoles. tci-thaijo.org A milder and more cost-effective approach involves a two-step reduction. First, the nitrovinyl group is reduced to a nitroethyl group using sodium borohydride (NaBH4). The resulting 3-(2-nitroethyl)indole can then be further reduced to the corresponding tryptamine (B22526) (2-(1H-indol-3-yl)ethanamine) using a combination of NaBH4 and a nickel catalyst, such as Ni(OAc)2·4H2O. tci-thaijo.org This methodology, primarily demonstrated for the 3-position, provides a framework that can be conceptually applied to the synthesis of 4-substituted analogs, starting from indole-4-carbaldehyde. The reduction of a precursor like 4-(2-nitrovinyl)indole would lead to 2-(1H-indol-4-yl)ethanamine, a key building block.

Esterification and Carbon-Carbon Bond Formation Strategies for the Acetate (B1210297) Moiety

Once the indole-4-yl core or a suitable precursor like indole-4-ylacetic acid is obtained, the final step is the formation of the ethyl ester.

Direct Esterification Approaches

The most direct method for synthesizing ethyl 2-(1H-indol-4-yl)acetate is the Fischer-Speier esterification of indole-4-ylacetic acid. researchgate.net This classic reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid. researchgate.netsciencemadness.org The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the ester product.

However, the indole nucleus can be sensitive to strongly acidic and high-temperature conditions, potentially leading to side reactions or degradation. sciencemadness.org To circumvent this, milder catalysts have been explored. Tris(pentafluorophenyl)borane, B(C6F5)3, has been shown to be an effective Lewis acid catalyst for the chemoselective esterification of various carboxylic acids, including indoleacetic acids, under less harsh conditions. researchgate.net

| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |

| Indole-3-acetic acid | Methanol | H2SO4 | Methyl 2-(1H-indol-3-yl)acetate | sciencemadness.org |

| 1-Methyl-3-indoleacetic acid | Methanol | B(C6F5)3 | Methyl 2-(1-methyl-1H-indol-3-yl)acetate | researchgate.net |

| Indole-4-ylacetic acid | Ethanol | Acid Catalyst (e.g., H2SO4) | This compound | researchgate.net |

Alkylation Reactions for Acetate Introduction

An alternative to esterification is the alkylation of the indole nucleus with an ethyl haloacetate, typically ethyl bromoacetate (B1195939). mdpi.com The indole ring is nucleophilic, with the C3 position being the most reactive site for electrophilic substitution. bhu.ac.inunimi.it However, under basic conditions, the indole nitrogen is deprotonated to form an indolide anion, which can also be alkylated. The regioselectivity (N-alkylation vs. C-alkylation) is a significant challenge and depends on factors like the base, solvent, and counter-ion. bhu.ac.instanford.edu

Direct C3-alkylation of indole with ethyl bromoacetate is a common route for 3-substituted acetates. For the synthesis of this compound, a different strategy is required. One would typically start with an indole already functionalized at the 4-position, for example, with a group that can be converted to the acetic acid side chain. Alternatively, methods that direct alkylation to other positions on the indole ring would be necessary. While C3 is the most common site, functionalization at other positions like C2, C4, or C7 often requires the use of directing groups or specific catalytic systems. acs.org The reaction of indigo (B80030) with ethyl bromoacetate, for instance, leads to a cascade of alkylation and cyclization reactions, highlighting the reactivity of the system. mdpi.com

Advanced and Catalytic Approaches in Indole-4-yl Acetate Synthesis

Modern synthetic chemistry has focused on developing more efficient and selective methods for indole functionalization through C-H activation. mdpi.comresearchgate.net These reactions avoid the need for pre-functionalized starting materials, offering a more atom-economical approach. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are at the forefront of this research. mdpi.comnih.govacs.org

For the synthesis of indole-4-yl acetates, a C-H activation strategy would ideally target the C4 position of an indole starting material for direct coupling with a reagent that installs the acetate or a precursor moiety. While C2 and C3 functionalizations are more common, methods for C4 functionalization are emerging. acs.org These often rely on a directing group attached to the indole nitrogen (N1 position) to guide the metal catalyst to the adjacent C7 or the more distant C4 C-H bond. For example, Prabhu and co-workers have demonstrated Ru-catalyzed C-H alkenylation at the C4 position using the formyl group as a directing group. acs.org Such a strategy could be adapted to install a vinyl group that is then oxidized and esterified to give the desired acetate.

Catalytic C-H alkylation is also a promising area. B(C6F5)3 has been used to catalyze the direct C3 alkylation of indoles, avoiding common side reactions. acs.org While this addresses C3 functionalization, the development of catalysts that can selectively target the C4 position for alkylation remains an active area of research that could provide a more direct and efficient route to this compound in the future.

Palladium-Catalyzed C-H Activation Methodologies for Indole-2-yl Acetates (Applicable by Analogy)

While direct C4-acetylation via C-H activation is less common, analogous methods for the synthesis of ethyl 2-(1H-indol-2-yl)acetates are well-established and provide a blueprint for potential C4-functionalization strategies. An efficient one-step synthesis of various substituted ethyl 2-(1H-indol-2-yl)acetates has been developed using a palladium-catalyzed regioselective cascade C-H activation reaction. researchgate.netlongdom.org This approach is practical as it utilizes readily available starting materials and shows broad functional group compatibility. longdom.org

The reaction often employs a Catellani-type mechanism, which involves a palladium-catalyzed norbornene-mediated cascade. longdom.org A plausible mechanism involves initial N1-position direct palladation, followed by syn-aminopalladation of norbornene. This leads to the formation of an irreversible palladacycle, which facilitates ortho-C-H palladation at the C2-position. Subsequent oxidative addition with an alkyl halide, such as ethyl bromoacetate, generates a Palladium(IV) species, which then undergoes reductive elimination to yield the C2-alkylated indole and regenerate the catalyst. longdom.org Interestingly, studies have shown that electron-deficient indoles can react more effectively than their electron-rich counterparts in these systems. longdom.org

| Entry | Indole Substrate | Product | Yield (%) |

| 1 | 5-Methylindole | Ethyl 2-(5-methyl-1H-indol-2-yl)acetate | 65 |

| 2 | 5-Chloroindole | Ethyl 2-(5-chloro-1H-indol-2-yl)acetate | 75 |

| 3 | 5-Bromoindole | Ethyl 2-(5-bromo-1H-indol-2-yl)acetate | 78 |

| 4 | 5-Nitroindole | Ethyl 2-(5-nitro-1H-indol-2-yl)acetate | 82 |

| 5 | 6-Chloroindole | Ethyl 2-(6-chloro-1H-indol-2-yl)acetate | 72 |

| 6 | 4-Azaindole | Ethyl 2-(1H-pyrrolo[3,2-b]pyridin-2-yl)acetate | 45 |

| 7 | 3-Methylindole | Ethyl 2-(3-methyl-1H-indol-2-yl)acetate | 35 |

This table presents a selection of substituted ethyl 2-(1H-indol-2-yl)acetates synthesized via a palladium-catalyzed cascade C-H activation, demonstrating the method's tolerance for various functional groups. Data adapted from Zhang et al. (2014). longdom.orglongdom.org

Cascade and Multi-component Reactions for Indole Derivatives

Cascade reactions, where multiple bond-forming events occur in a single operation, offer a highly efficient route to complex molecules from simple precursors. researchgate.net These reactions are economically and environmentally advantageous for synthesizing diverse heterocyclic structures. researchgate.netsemanticscholar.org

One notable example is the synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, which is achieved through a one-pot aza-alkylation/intramolecular Michael cascade reaction. mdpi.comresearchgate.net This process begins with the reaction of (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate with 2-bromo-4′-nitroacetophenone, followed by desulfonative dehydrogenation using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the final 2,3-disubstituted indole. mdpi.comresearchgate.net Another strategy involves the reaction of 2-indolylmethyl acetates with α-amino acid methyl esters, which proceeds through an in-situ generated 2-alkylideneindolenine intermediate, followed by a Michael-type addition and intramolecular cyclization cascade. nih.gov

Metal-catalyzed cascade reactions are also prominent. For instance, gold-catalyzed 1,3-acyloxy migration of propargylic acetates can generate allene (B1206475) intermediates that undergo further cyclization, providing access to complex bicyclic frameworks. nih.gov Such strategies underscore the power of cascade reactions to rapidly build molecular complexity, which could be conceptually applied to the synthesis of indole-4-yl acetates.

Intramolecular Cyclization Reactions in Fused Indole Systems

The construction of the indole core itself is often achieved through intramolecular cyclization. Classic methods like the Fischer, Bartoli, and Madelung syntheses remain relevant, though they can require harsh conditions. thieme-connect.comnumberanalytics.com Modern advancements have led to the development of milder, more versatile catalytic methods.

Palladium-catalyzed intramolecular cyclization is a powerful tool for creating the indole ring and fused polycyclic indole systems. acs.orgmdpi.com One strategy involves the Pd-catalyzed intramolecular C–H addition of indoles bearing cyanohydrin units to nitriles, which can furnish a diversity of functionalized carbazoles and other fused indoles in good to excellent yields. acs.org Metal-free approaches have also been developed, such as an iodine-mediated intramolecular C2-amidative cyclization of indoles to access fused tetracyclic compounds. rsc.org Furthermore, photoredox catalysis has been employed for the regioselective intramolecular cyclization of indolyl α-diazocarbonyls to construct indole-fused seven-membered rings under exceptionally mild conditions. acs.orgnih.gov These methods are fundamental for preparing the core indole structure which can then be subjected to further functionalization at the C4 position.

Considerations in Synthetic Route Development

The development of a viable synthetic route for a specific isomer like this compound requires careful consideration of selectivity, yield, and scalability.

Regioselectivity and Chemo-selectivity Control in Indole Functionalization

Achieving regioselective functionalization at the C4 position of an indole is a significant synthetic hurdle. acs.org The inherent nucleophilicity of the C3 position makes it the most common site for electrophilic attack, while C2 and N1 are also more reactive than any position on the carbocyclic ring. acs.orgnih.gov

To overcome this challenge, chemists have developed methods that utilize directing groups to steer catalysts to the C4 position. For example, an aldehyde group at the C3 position has been used to direct rhodium and ruthenium catalysts to functionalize the C4-H bond. acs.orgnih.gov Prabhu and co-workers described a Ru-catalyzed direct C4-functionalization of 1-benzyl-indole-3-carboxaldehydes. acs.org A highly efficient method for the synthesis of 4-substituted indoles was developed via a rhodium-catalyzed direct functionalization of unprotected indole-3-carboxaldehydes with various acrylates, featuring mild reaction conditions and low catalyst loading. acs.org Similarly, the use of a glycine (B1666218) transient directing group has enabled the Pd-catalyzed C4-arylation of indoles. nih.gov These directing-group strategies are crucial for selectively preparing C4-functionalized indoles, which are precursors to compounds like this compound.

| Catalyst | Directing Group | Position Functionalized | Reaction Type | Reference |

| Rhodium | C3-aldehyde | C4 | Alkenylation | acs.org |

| Ruthenium | C3-aldehyde | C4 | Alkenylation | acs.org |

| Palladium | Glycine (transient) | C4 | Arylation | nih.gov |

| Palladium | TfNH- | C4 | Olefination | nih.gov |

This table summarizes strategies for achieving regioselective C4-functionalization of the indole ring by using directing groups to overcome the inherent reactivity of other positions.

Yield Optimization and Scalability of Synthetic Procedures

Optimizing reaction conditions is critical for maximizing yield and minimizing side product formation. numberanalytics.com Key factors include the choice of catalyst, solvent, temperature, and pressure. numberanalytics.comnumberanalytics.com For instance, in the Fischer indole synthesis, modern catalysts like ionic liquids or zeolite-based catalysts have been shown to improve yields compared to traditional acid catalysts. numberanalytics.com Systematic optimization using techniques like response surface methodology can be employed to fine-tune reaction parameters. numberanalytics.com

Chemical Reactivity and Mechanistic Pathways of Ethyl 2 1h Indol 4 Yl Acetate

Reactions of the Indole (B1671886) Nucleus

The reactivity of the indole ring is characterized by its π-excessive nature, which makes it highly susceptible to electrophilic attack. bhu.ac.in The fusion of the benzene (B151609) and pyrrole (B145914) rings results in a complex electronic environment that directs the course of chemical reactions.

Electrophilic Substitution Reactions on the Indole Ring

The most characteristic reaction of the indole nucleus is electrophilic aromatic substitution. Due to the electron-donating nature of the nitrogen atom, the pyrrole ring is significantly more electron-rich and reactive than the benzene ring. bhu.ac.inquora.com Consequently, electrophiles preferentially attack the five-membered ring.

The site of electrophilic attack is predominantly the C-3 position. wikipedia.org This preference is explained by the stability of the resulting cationic intermediate (the Wheland intermediate or sigma complex). When an electrophile attacks at C-3, the positive charge can be delocalized over the C-2 atom and, crucially, the nitrogen atom, without disrupting the aromaticity of the fused benzene ring. bhu.ac.in This forms a thermodynamically stable 3H-indolium cation. bhu.ac.in In contrast, attack at the C-2 position leads to an intermediate where stabilizing the positive charge would require breaking the aromatic sextet of the benzene ring, which is energetically less favorable. bhu.ac.inic.ac.uk

Common electrophilic substitution reactions for indoles include:

Halogenation: Using reagents like N-bromosuccinimide (NBS). wikipedia.org

Nitration: Typically performed with non-acidic nitrating agents like benzoyl nitrate (B79036) to avoid polymerization in strongly acidic conditions. bhu.ac.in

Sulfonation: Often carried out using a pyridine-SO₃ complex to achieve sulfonation under mild conditions. quimicaorganica.org

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, usually at the C-3 position. bhu.ac.in

Vilsmeier-Haack Reaction: This reaction uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the C-3 position. bhu.ac.inquimicaorganica.org

For ethyl 2-(1H-indol-4-yl)acetate, electrophilic attack is expected to follow this general principle and occur at the C-3 position.

Influence of the C-4 Substitution on Ring Reactivity

The substituent at the C-4 position, an ethyl acetate (B1210297) group (-CH₂COOCH₂CH₃), significantly modulates the reactivity of the indole ring. This group exerts a net electron-withdrawing effect, which deactivates the indole nucleus towards electrophilic attack compared to unsubstituted indole. Despite this deactivation, the directing effect towards the C-3 position is maintained.

However, the position of the substituent can create regiochemical challenges. For 4-substituted indoles, there are two potential sites for intramolecular cyclization reactions involving electrophilic aromatic substitution: the C-3 and C-5 positions. beilstein-journals.org While intermolecular reactions strongly favor C-3, intramolecular reactions can sometimes yield products of cyclization at the C-5 position. beilstein-journals.orgacs.org Studies on various 4-substituted indoles have shown that the outcome is often highly regioselective, but can be influenced by the specific reactants and conditions. beilstein-journals.org In some contexts, substitution at the C-4 position of the indole ring has been found to be the least favorable for biological activity in certain classes of compounds.

Elucidation of Reaction Mechanisms

The chemical behavior of this compound is governed by the interplay between the aromatic indole core and the appended ethyl acetate side chain. The indole ring system, with its electron-rich pyrrole moiety fused to a benzene ring, is the primary site for many reactions. The ester group, in turn, can undergo its own characteristic transformations and can influence the reactivity of the indole nucleus.

Investigation of Proposed Mechanistic Pathways for Indole-4-yl Acetate Transformations

While specific mechanistic studies focusing exclusively on this compound are not extensively documented, plausible reaction pathways can be inferred from studies on closely related indole acetates and general principles of indole chemistry. The transformations of indole-4-yl acetates can be categorized based on the reactive site: the indole ring, the acetate group, or a combination of both.

Key transformations include hydrolysis of the ester, electrophilic substitution on the indole ring, and metal-catalyzed cross-coupling reactions. For instance, the reactivity of the related compound 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate involves hydrolysis to form the corresponding indole and acetic acid. smolecule.com Another related compound, 4-acetoxyindole (B1630585) (1H-indol-4-yl acetate), can react with an ionic liquid under acidic conditions to generate a protonated intermediate, which can then be deprotonated by a nucleophile. chemicalbook.com This highlights the reactivity of the acetate group and its potential to influence the indole core. chemicalbook.com

Palladium-catalyzed reactions, which are common for other indolyl acetates, suggest potential pathways for functionalization. univaq.itacs.org These reactions often proceed through the formation of an η³-indolyl-palladium intermediate, which can then be attacked by nucleophiles. univaq.itacs.org Although documented for 2-indolylmethyl acetates, similar mechanisms could be envisioned for 4-substituted isomers, leading to the introduction of new substituents at various positions. univaq.itacs.org

A plausible mechanism for many transformations involves the initial deprotonation of the indole N-H bond, generating a highly nucleophilic indolyl anion. rsc.org This intermediate can then participate in a variety of subsequent reactions. The table below outlines several proposed transformations and their mechanistic underpinnings based on related systems.

| Transformation Type | Reagents/Conditions | Proposed Mechanistic Steps |

| Ester Hydrolysis | Acid or Base (e.g., NaOH, H₂SO₄) | 1. Protonation of the carbonyl oxygen (acid-catalyzed) or nucleophilic attack by hydroxide (B78521) on the carbonyl carbon (base-catalyzed). 2. Formation of a tetrahedral intermediate. 3. Elimination of ethanol (B145695) (acid-catalyzed) or ethoxide (base-catalyzed) to yield the carboxylic acid. |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | 1. Generation of the nitronium ion (NO₂⁺) electrophile. 2. Attack of the electron-rich indole ring (typically at C3) on the electrophile to form a resonance-stabilized carbocation (sigma complex). 3. Deprotonation to restore aromaticity. |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, ligand, base, coupling partner (e.g., boronic acid) | 1. Oxidative addition of a related indolyl halide or triflate to the Pd(0) complex. 2. Transmetalation with the coupling partner. 3. Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. |

| N-Alkylation | Base (e.g., NaH), Alkyl halide (e.g., CH₃I) | 1. Deprotonation of the indole N-H with a strong base to form the indolide anion. 2. Nucleophilic attack of the indolide anion on the alkyl halide (Sₙ2 reaction). |

This table presents hypothetical pathways for this compound based on established mechanisms for related indole compounds.

Kinetic and Thermodynamic Aspects of Indole Reactivity

The reactivity of indoles, including this compound, is governed by kinetic and thermodynamic factors that determine the rate and feasibility of chemical transformations. The indole ring is not uniformly reactive; theoretical and experimental studies on various indole derivatives show that the C3 position is generally the most nucleophilic and thus the most kinetically favored site for electrophilic attack. However, the thermodynamic stability of the resulting products can sometimes favor substitution at other positions.

Kinetic studies on the reactions of various indole derivatives provide insight into the factors influencing reaction rates. For example, enzyme kinetic studies on indole acetic acid sulfonate derivatives have been performed to determine their inhibitory potential, yielding IC₅₀ values that quantify their activity. rsc.org Similarly, kinetic investigations of indole-4-carboxamides have helped to elucidate their mechanism of action by determining catalytic efficiencies (kcat) of enzymes involved in their metabolism. nih.gov These studies underscore the importance of substituents on the indole ring in modulating the electronic properties and, consequently, the reaction kinetics. rsc.orgnih.gov

The following table summarizes kinetic and thermodynamic data for reactions involving representative indole derivatives, illustrating the quantitative aspects of their reactivity.

| Reaction Type | Indole Derivative | Parameter | Value |

| Enzyme Inhibition | Indole acetic acid sulfonate derivative (Compound 5c) | IC₅₀ (against h-e5′NT) | 0.37 µM |

| Enzyme Inhibition | Indole acetic acid sulfonate derivative (Compound 5e) | IC₅₀ (against h-e5′NT) | 0.80 µM |

| Enzyme Kinetics | Wild-Type Mtb TrpAB (β subunit) | kcat (indole + L-Ser → L-Trp) | ~1.5 s⁻¹ |

| Enzyme Kinetics | Mutant Mtb TrpAB (β subunit, G193D) | kcat (indole + L-Ser → L-Trp) | ~0.2 s⁻¹ |

| Thermodynamics | Indole | Standard Molar Enthalpy of Formation (gas, 298.15 K) | 166.7 ± 1.5 kJ/mol |

| Thermodynamics | Indoline | Standard Molar Enthalpy of Formation (gas, 298.15 K) | 88.0 ± 1.7 kJ/mol |

Data sourced from studies on related indole compounds to illustrate general kinetic and thermodynamic principles. rsc.orgnih.govCurrent time information in Bangalore, IN.

Advanced Spectroscopic and Structural Characterization of Ethyl 2 1h Indol 4 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms. However, specific experimental data for ethyl 2-(1H-indol-4-yl)acetate is not available in the public domain.

Proton (¹H) NMR for Structural Proton Assignment

Detailed proton NMR data, including chemical shifts (δ), coupling constants (J), and integration values for the specific protons of this compound, have not been found in published literature. For related indole (B1671886) compounds, the position of the substituent on the indole ring significantly influences the chemical shifts of the aromatic and pyrrole (B145914) ring protons. Without experimental data, a precise assignment for the 4-substituted isomer cannot be provided.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Similarly, experimentally determined ¹³C NMR spectral data for this compound are not publicly available. The chemical shifts of the carbon atoms in the indole core and the ethyl acetate (B1210297) side chain are highly dependent on the substitution pattern, making theoretical estimation without experimental verification unreliable for a definitive characterization.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR, Variable Temperature NMR)

There are no published studies employing advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC), ¹⁵N NMR, or variable temperature NMR specifically for the structural characterization of this compound. While these techniques are powerful for confirming connectivity and exploring dynamic processes in related indole structures, their application to this specific compound has not been documented in accessible literature.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are crucial for identifying functional groups within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific Fourier-Transform Infrared (FT-IR) spectroscopic data, detailing the characteristic absorption bands (in cm⁻¹) for the functional groups present in this compound, could not be located. While one would expect to find characteristic peaks for N-H stretching of the indole, C=O stretching of the ester, and C-O stretching, experimentally verified spectra are not available.

Raman Spectroscopy

No records of Raman spectroscopy studies conducted on this compound were found. This technique, which provides complementary information to FT-IR, has not been applied for the documented analysis of this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of molecules with ultraviolet and visible light, revealing information about their electronic structure and photophysical properties.

The UV-Vis spectrum of an indole derivative is characterized by absorption bands arising from π-π* transitions within the aromatic bicyclic system. While specific experimental data for this compound is not widely published, the characteristic absorption profile of the indole scaffold is well-established. Indoles typically exhibit two main absorption bands. The first, appearing at higher energy (shorter wavelength, ~200-230 nm), corresponds to the ¹Bb transition, while the second, at lower energy (longer wavelength, ~260-290 nm), is due to the overlapping ¹La and ¹Lb transitions.

The position and intensity of these bands are sensitive to the substitution pattern on the indole ring. For instance, the presence of an electron-withdrawing nitro group, as in ethyl 2-(5-nitro-1H-indol-3-yl)acetate, can influence the electronic structure and shift the absorption bands. Similarly, electron-donating groups also alter the spectral profile. The acetate substituent at the C4 position of this compound is expected to modulate the electronic transitions of the parent indole chromophore, leading to a distinct UV-Vis spectrum. Detailed studies on related indole derivatives show that substitutions can cause bathochromic (red) or hypsochromic (blue) shifts depending on the nature and position of the substituent.

Table 1: Expected UV-Vis Absorption Characteristics for Indole Derivatives

| Transition | Typical Wavelength Range (nm) for Indole | Expected Influence of C4-Substituent |

|---|---|---|

| ¹Bb | 200 - 230 | Modulation of λmax and intensity |

Note: This table represents generalized data for the indole scaffold; precise values for this compound require experimental verification.

The indole ring system is inherently fluorescent, a property that is widely exploited in biochemical and materials science. Upon excitation at an appropriate wavelength (typically corresponding to the ¹La absorption band), indole derivatives emit light as the molecule returns to the ground state. The resulting fluorescence spectrum provides information about the molecule's excited state properties.

For this compound, the emission profile is expected to be characteristic of a substituted indole. Research on compounds like N-phenyl-1H-indole-5-carboxamide demonstrates that indole derivatives can exhibit broad fluorescence emission, often spanning a wide range of wavelengths. The emission maximum (λem) and the Stokes shift—the difference in wavelength between the absorption maximum (λabs) and the emission maximum—are key parameters. The Stokes shift for some fused indole systems has been observed to be around 70 nm. The specific λem and quantum yield for this compound would be influenced by the electronic effects of the ethyl acetate group at the C4 position and the solvent environment. The immobilization of indole fluorophores within a polymer matrix has been shown to enhance emission, suggesting that the solid-state fluorescence could be significant.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.

In mass spectrometry, this compound, with a molecular formula of C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol , is expected to show a prominent molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 203 in its electron ionization (EI) mass spectrum. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 204 would be readily observed.

The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the fragmentation is likely to proceed through characteristic pathways for indole derivatives and ethyl esters. Key fragmentation steps would include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester to form an acylium ion.

Loss of the entire ethyl acetate side chain: This would lead to a fragment corresponding to the indole ring itself.

Rearrangements and cleavages within the indole ring system, characteristic of the indole nucleus.

Analysis of related compounds, such as ethyl 2-(1H-indol-3-yl)acetate, provides a basis for predicting these fragmentation pathways. The precise fragmentation pattern is crucial for distinguishing between isomers, such as the 2-yl, 3-yl, 5-yl, or other substituted indole acetates.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. This technique is essential for confirming the identity of a newly synthesized compound or an unknown analyte. For this compound, HRMS would be used to measure the exact mass of the molecular ion.

The theoretical (calculated) monoisotopic mass of C₁₂H₁₃NO₂ is 203.09463 Da. An experimental HRMS measurement yielding a mass value extremely close to this theoretical value (typically within a few parts per million, ppm) would confirm the elemental composition. This level of accuracy is critical for differentiating the target compound from other molecules with the same nominal mass but different elemental formulas. Techniques like LC-HRMS are frequently employed for the analysis of complex mixtures containing indole derivatives.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₂ |

| Theoretical Exact Mass ([M]) | 203.09463 Da |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the positions of individual atoms and elucidate details of bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related indole structures provides a strong basis for predicting its solid-state architecture. For example, the crystal structure of ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate reveals that the indole ring system is essentially planar.

In the solid state, molecules of this compound are expected to be organized through a network of intermolecular forces. Key interactions would likely include:

N-H···O Hydrogen Bonding: The indole N-H group is a hydrogen bond donor and can form strong hydrogen bonds with the carbonyl oxygen atom (C=O) of the ethyl acetate group on an adjacent molecule. This type of interaction is a dominant feature in the crystal packing of many indole derivatives.

π-π Stacking: The planar, aromatic indole rings can stack on top of one another, an interaction that contributes significantly to the stability of the crystal lattice.

The conformation of the ethyl acetate side chain relative to the plane of the indole ring would be a key structural feature determined by crystallographic analysis.

Table 3: Predicted Solid-State Structural Features for this compound

| Structural Feature | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| Indole Ring Geometry | Essentially planar | X-ray data from related indole acetates |

| Primary Intermolecular Interaction | N-H···O hydrogen bonds forming chains or dimers | Common motif in N-H containing indoles |

Thermal Analysis Techniques for Compound Stability

The thermal stability of indole derivatives can be influenced by the nature and position of substituents on the indole ring. For instance, studies on various indole-containing compounds provide insights into their decomposition patterns and thermal resilience.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and volatile content of a material. For a related compound, 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), TGA was used in conjunction with DSC to confirm the formation of solvates with solvents like ethanol (B145695) and ethyl acetate by showing a corresponding mass loss at the desolvation temperature. ohiolink.edu This suggests that if this compound were to form solvates, TGA would be instrumental in identifying the temperature at which the solvent is released.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can detect phase transitions such as melting, crystallization, and glass transitions. In the study of MOMIPP, DSC thermograms showed endothermic peaks corresponding to desolvation and melting. ohiolink.edu For this compound, DSC would be expected to show an endothermic peak at its melting point. The presence of any impurities or polymorphic forms could be indicated by additional thermal events.

The stability of indole acetic acid (IAA), a closely related compound, has been studied under various conditions. It was found to be relatively stable to autoclaving at 120°C, indicating a certain level of thermal robustness. tandfonline.com However, a safety data sheet for ethyl 2-(1H-indol-3-yl)acetate, an isomer of the title compound, indicates that it is light-sensitive and can produce hazardous decomposition products such as nitrogen oxides, carbon monoxide, and carbon dioxide upon heating, although specific decomposition temperatures are not provided. fishersci.com

Based on the analysis of related compounds, the thermal stability of this compound is expected to be influenced by the purity of the sample and the presence of any residual solvents. The indole core itself is a relatively stable aromatic system, but the ester and the N-H group can be susceptible to thermal degradation.

Interactive Data Table: Inferred Thermal Properties of this compound

Since no direct experimental data is available for the title compound, the following table provides a hypothetical representation of the type of data that would be obtained from TGA and DSC analyses, based on findings for analogous compounds.

| Thermal Analysis Technique | Parameter | Expected Observation for this compound |

| TGA | Onset of Decomposition | A significant weight loss would indicate the temperature at which the compound begins to decompose. Based on related indole derivatives, this might be expected to occur at temperatures above 200°C. |

| TGA | Residual Mass | The percentage of mass remaining at the end of the analysis provides information about the non-volatile decomposition products. |

| DSC | Melting Point | An endothermic peak corresponding to the melting of the crystalline solid. |

| DSC | Enthalpy of Fusion (ΔHf) | The area under the melting peak would quantify the energy required to melt the sample. |

| DSC | Glass Transition (Tg) | If the compound can exist in an amorphous state, a step-like change in the baseline would indicate the glass transition temperature. |

It is imperative that experimental TGA and DSC studies are conducted on a pure sample of this compound to definitively determine its thermal properties and establish its stability profile.

Computational and Theoretical Studies of Ethyl 2 1h Indol 4 Yl Acetate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to exploring the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For ethyl 2-(1H-indol-4-yl)acetate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to find the molecule's optimized geometry—the three-dimensional arrangement of atoms with the lowest possible energy. researchgate.netresearchgate.net

This process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. The calculations also yield important energetic data, including the total energy of the molecule, which is essential for assessing its stability relative to other isomers or conformations.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates typical output from a DFT calculation for a molecule like this compound. Actual values would be determined from a specific computational study.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N-H (Indole) | ~1.01 Å |

| Bond Length | C=O (Ester) | ~1.21 Å |

| Bond Length | C-O (Ester) | ~1.36 Å |

| Bond Angle | C-N-C (Indole) | ~108.5° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compearson.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, the electron-rich indole (B1671886) ring is expected to contribute significantly to the HOMO, while the LUMO would likely be distributed over the conjugated system, including the ester group. materialsciencejournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows representative energy values obtained from FMO analysis. Specific values for this compound would require a dedicated DFT study.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.5 to -5.5 | Electron Donor (Nucleophilicity) |

| LUMO | -1.5 to -0.5 | Electron Acceptor (Electrophilicity) |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. chemrxiv.org It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. researchgate.netyoutube.com MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Negative Regions (Red to Yellow): These areas correspond to high electron density and are prone to attack by electrophiles. For this compound, the most negative potential is expected around the carbonyl oxygen of the ester group.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atom attached to the indole nitrogen (N-H) would be a primary site of positive potential.

Neutral Regions (Green): These areas have a relatively neutral electrostatic potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. youtube.com

Computational methods, particularly DFT, can accurately predict spectroscopic data, which can then be correlated with experimental results to confirm molecular structure. researchgate.net

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic vibrational frequencies corresponding to different molecular motions (stretching, bending), a theoretical spectrum is generated. This is often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental IR spectra. For instance, the characteristic C=O stretching frequency of the ester group and the N-H stretching of the indole ring can be predicted.

NMR Chemical Shifts: The gauge-invariant atomic orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict NMR chemical shifts (¹H and ¹³C). modgraph.co.uk Theoretical prediction of chemical shifts is crucial for assigning peaks in experimental NMR spectra, especially for complex molecules. rsc.orgsemanticscholar.org The accuracy of these predictions helps confirm the proposed structure and can even aid in determining stereochemistry. modgraph.co.uk

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum mechanics provides deep insights into electronic structure, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational landscape of flexible molecules. nih.gov this compound has a flexible ethyl acetate (B1210297) side chain, and its orientation relative to the rigid indole ring can significantly influence its properties and interactions.

Molecular Mechanics (MM): This method uses classical physics principles to calculate the potential energy of a molecule as a function of its conformation. It is computationally less demanding than quantum methods, making it ideal for scanning the potential energy surface to identify stable conformers (local energy minima) and the transition states between them.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net An MD simulation provides a dynamic picture of the molecule's behavior, showing how it flexes, rotates, and interacts with its environment (e.g., a solvent). For this compound, MD simulations could reveal the preferred orientations of the side chain and the timescale of conformational changes, providing a more realistic understanding of its structure in solution. nih.gov

In Silico Prediction of Molecular Properties

In silico methods use computational models to predict the physicochemical and pharmacokinetic properties of a molecule before it is synthesized or tested experimentally. This approach is widely used in drug discovery to screen candidates for desirable characteristics. nih.govmdpi.com

For this compound, various molecular properties can be predicted:

Physicochemical Properties: These include parameters like the logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity, water solubility (logS), polar surface area (PSA), and molecular weight. These properties are critical for predicting a molecule's absorption and distribution. mdpi.com

Pharmacokinetic (ADME) Properties: This involves predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound. nih.gov Web-based tools can estimate properties such as human intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes.

Toxicity Prediction: In silico models can also flag potential toxic liabilities, such as hepatotoxicity or mutagenicity, early in the research process. nih.gov

Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) Analysis

The Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are fundamental descriptors in medicinal chemistry, offering predictions about a molecule's potential for membrane permeability and its hydrophilic/hydrophobic balance.

For a related compound, ethyl 2-(4-azido-1H-indol-3-yl)acetate, the TPSA has been computationally determined to be 56.5 Ų. This value, which is calculated based on the surface sum over all polar atoms, is instrumental in forecasting drug transport properties. Lipophilicity, measured as XLogP3-AA, for the same related compound is calculated at 3.1. nih.gov These values are critical in assessing the "drug-likeness" of a compound according to frameworks like Lipinski's Rule of Five.

| Property | Calculated Value | Reference |

| Topological Polar Surface Area (TPSA) | 56.5 Ų | nih.gov |

| Lipophilicity (XLogP3-AA) | 3.1 | nih.gov |

Hydrogen Bond Donor and Acceptor Characteristics

The capacity of a molecule to form hydrogen bonds is a key determinant of its binding affinity to biological targets and its solubility. Computational methods are used to enumerate the number of hydrogen bond donors and acceptors.

For the isomeric compound ethyl 2-(1H-indol-2-yl)acetate, calculations show it possesses one hydrogen bond donor and two hydrogen bond acceptors. nih.gov Similarly, for ethyl 2-(4-azido-1H-indol-3-yl)acetate, the counts are one hydrogen bond donor and four hydrogen bond acceptors. nih.gov These characteristics are vital for predicting how the molecule will interact within a biological system.

| Characteristic | Count (ethyl 2-(1H-indol-2-yl)acetate) | Count (ethyl 2-(4-azido-1H-indol-3-yl)acetate) |

| Hydrogen Bond Donor Count | 1 nih.gov | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov | 4 nih.gov |

Computational Insights into Reaction Mechanisms

While specific computational studies detailing the reaction pathways for this compound are not widely documented, broader research into indole derivatives provides a foundational understanding of their reactivity.

Computational studies on related indole methyl acetates have been employed to understand different reaction pathways and control product selectivity. acs.org Such analyses are crucial for optimizing synthetic routes and explaining unexpected product formations. For instance, in palladium-catalyzed reactions, computational modeling can help elucidate the plausible intermediates and transition states that dictate whether a reaction proceeds via one pathway over another. acs.org

The indole ring possesses multiple sites for reaction, making regioselectivity a significant challenge in synthesis. Computational chemistry offers predictive insights into which position is most likely to react. For 4-substituted indoles, electrophilic substitution reactions can potentially occur at several positions, with the C3 position being particularly nucleophilic and often favored. beilstein-journals.org However, the electronic nature of the substituent at the C-4 position and the protecting group on the indole nitrogen can significantly influence the outcome, sometimes favoring reaction at the C5 position. beilstein-journals.org

Strategies to achieve regioselective functionalization at the C4 position often require specific directing groups, as the inherent reactivity of the indole nucleus does not typically favor this site. nih.govsemanticscholar.org The development of transition-metal-free, boron-mediated C-H hydroxylation is one advanced strategy that allows for selective functionalization at the C4 and C7 positions. acs.org

Molecular Docking Simulations for Ligand-Target Interactions (Preclinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in preclinical drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Indole acetic acid derivatives, the class of compounds to which this compound belongs, are subjects of numerous molecular docking studies due to their broad biological activities. mdpi.comnih.gov These studies simulate the interaction of the indole derivatives with the active sites of various biological targets, such as enzymes and receptors.

For example, docking studies on different indole derivatives have revealed favorable interactions with key amino acid residues in the active sites of enzymes like ectonucleotidases, which are therapeutic targets for cancer. rsc.org Other research has used docking to understand the binding modes of indole-based compounds to microbial target proteins, guiding the development of new antimicrobial agents. nih.govnih.govresearchgate.net These computational simulations provide critical insights into the structure-activity relationships that drive the optimization of lead compounds in drug development. nih.gov

Future Research Directions and Perspectives

Development of Greener and More Sustainable Synthetic Protocols for Indole-4-yl Acetates

The chemical industry is increasingly shifting towards environmentally benign processes, a trend that is particularly crucial in pharmaceutical synthesis. Future research must prioritize the development of "green" synthetic routes for indole-4-yl acetates and related compounds. tandfonline.com The principles of green chemistry—such as waste prevention, use of less hazardous chemical syntheses, and design for energy efficiency—provide a framework for this endeavor. tandfonline.com

Key areas of focus should include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. tandfonline.comresearchgate.net

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with water or ionic liquids can drastically reduce the environmental impact of synthesis. researchgate.netgoogle.com The development and application of recyclable nanocatalysts or solid-supported catalysts also represent a significant step towards sustainability. researchgate.netresearchgate.net

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are inherently more efficient and atom-economical than traditional multi-step syntheses. tandfonline.com

Solvent-Free Reactions: Conducting reactions without a solvent medium minimizes waste and simplifies product purification, aligning perfectly with the goals of green chemistry. researchgate.net

By embracing these greener approaches, the synthesis of indole-4-yl acetates can become more efficient, cost-effective, and environmentally responsible, facilitating both laboratory-scale research and potential industrial-scale production. google.com

Application of Advanced Spectroscopic and In Silico Methodologies for Deeper Structural and Mechanistic Understanding

A profound understanding of a molecule's structure and its chemical behavior is fundamental to harnessing its potential. The integration of advanced analytical techniques with computational modeling offers an unprecedented level of insight into the properties of indole-4-yl acetates.

Advanced Spectroscopic Techniques: Modern spectroscopic methods are indispensable for the unambiguous characterization of newly synthesized indole (B1671886) derivatives. Techniques such as high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and one-dimensional (¹H, ¹³C) and two-dimensional nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm molecular structures. mdpi.comresearchgate.netnih.gov Future work will likely involve more specialized techniques to probe subtle structural and electronic features that govern reactivity and biological activity.

In Silico Methodologies: Computational chemistry provides powerful tools to complement experimental data. nih.govsci-hub.se In silico approaches can be used to:

Predict Molecular Properties: Methods like Density Functional Theory (DFT) can calculate molecular energetics, bond dissociation enthalpies, and electronic properties, offering insights that are difficult to obtain experimentally. sci-hub.sesemanticscholar.org

Elucidate Reaction Mechanisms: Computational modeling can map out reaction pathways and identify transition states, providing a detailed understanding of how a synthesis proceeds. acs.org

Simulate Molecular Interactions: Molecular docking studies can predict how indole-4-yl acetate (B1210297) derivatives bind to specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This is crucial for understanding the mechanism of action and for the rational design of more potent compounds.

Develop Quantitative Structure-Activity Relationships (QSAR): QSAR models establish a statistical link between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of novel, unsynthesized derivatives. nih.govresearchgate.netrsc.org

Table 1: Application of Advanced Methodologies

| Methodology | Application in Indole-4-yl Acetate Research |

|---|---|

| Spectroscopy | |

| ¹H and ¹³C NMR | Elucidation of the core molecular skeleton and substituent positions. mdpi.comresearchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. researchgate.net |

| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., C=O, N-H). researchgate.net |

| In Silico | |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.gov |

| QSAR | Correlating structural features with biological activity to guide design. rsc.org |

| DFT Calculations | Understanding electronic structure, stability, and reaction energetics. sci-hub.sesemanticscholar.org |

Rational Design of Novel Indole-4-yl Acetate Derivatives with Targeted Bioactivity Profiles

The indole nucleus is a versatile scaffold for drug design, capable of being modified to target a wide array of biological systems. nih.govnih.govnih.gov Rational drug design, which leverages an understanding of a biological target's structure and the corresponding structure-activity relationships (SAR), is a powerful strategy for developing novel therapeutics based on the indole-4-yl acetate framework. nih.govnih.gov

Future research should focus on designing derivatives with specific modifications to the indole ring, the acetate side chain, or by introducing new functional groups to achieve desired biological effects. The goal is to create compounds with high potency and selectivity for their intended targets, thereby maximizing therapeutic efficacy.

Potential therapeutic targets for rationally designed indole-4-yl acetate derivatives include:

Anticancer Agents: The indole scaffold is found in numerous anticancer drugs. mdpi.comresearchgate.net Derivatives can be designed to inhibit specific kinases, disrupt tubulin polymerization, or act as prodrugs for targeted cancer therapy. mdpi.comscilit.com

Neuroprotective Agents: Given the prevalence of the indole structure in neuroactive compounds, derivatives could be designed to target enzymes and receptors implicated in neurodegenerative diseases like Alzheimer's. nih.govnih.govrsc.org This could involve inhibiting acetylcholinesterase or modulating other pathways related to neuronal health. nih.gov

Antimicrobial Agents: New derivatives can be designed to combat the growing threat of antibiotic-resistant bacteria by targeting essential bacterial enzymes or disrupting cell wall synthesis. nih.govresearchgate.net

Herbicides: By targeting plant-specific biological pathways, such as Photosystem II, novel indole derivatives could be developed as effective and selective herbicides. researchgate.netconsensus.app

Table 2: Examples of Targeted Bioactivity in Indole Derivatives

| Derivative Class | Therapeutic Target/Application |

|---|---|

| Indole-based Hybrids | Photosystem II Inhibition (Herbicides) researchgate.netconsensus.app |

| Platinum(IV)-Indole Conjugates | Anticancer (HDAC Inhibition, ROS Production) mdpi.com |

| Indole-Piperazine Derivatives | Acetylcholinesterase Inhibition (Anti-Alzheimer's) nih.gov |

| Indole-Carbamate/Urea Hybrids | MAO and Cholinesterase Inhibition (Anti-Alzheimer's) nih.govrsc.org |

| [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acids | Thyroid Hormone Receptor β Agonism (Dyslipidemia) nih.gov |

Exploration of Undiscovered Preclinical Biological Applications and Therapeutic Potentials

While some biological activities of indole derivatives are well-documented, the full therapeutic potential of the indole-4-yl acetate class remains largely untapped. The indole scaffold's remarkable versatility suggests that its derivatives could be active in a multitude of biological contexts beyond those already explored. nih.govresearchgate.netresearchgate.net

Future preclinical research should involve broad-based screening of new indole-4-yl acetate derivatives against a diverse range of biological targets. This exploratory approach could uncover entirely new therapeutic applications. For instance, while some related tryptamines have shown cardiotoxic effects by interacting with ion channels, this also suggests that carefully designed analogues could be investigated for potential cardiovascular applications. nih.gov

Potential underexplored areas include:

Anti-inflammatory diseases nih.gov

Antiviral infections researchgate.netresearchgate.net

Metabolic disorders, such as diabetes researchgate.netresearchgate.net

Antimalarial applications nih.gov

Systematic screening of a library of novel indole-4-yl acetates could reveal lead compounds for conditions where current treatments are inadequate, opening up new avenues for drug development.

Synergistic Integration of Experimental Synthesis, Characterization, and Computational Modeling

The future of chemical and pharmaceutical research lies in the seamless integration of computational and experimental methods. semanticscholar.org This synergistic approach creates a powerful, iterative cycle that can significantly accelerate the discovery and optimization of novel compounds like ethyl 2-(1H-indol-4-yl)acetate derivatives.

This integrated workflow can be envisioned as follows:

Computational Design: In silico tools like molecular docking and QSAR are used to design and screen a virtual library of candidate molecules, prioritizing those with the highest predicted activity and best pharmacokinetic profiles. researchgate.netrsc.org

Green Synthesis: The most promising candidates are then synthesized in the laboratory using efficient and sustainable protocols. tandfonline.comresearchgate.net

Structural Verification: Advanced spectroscopic techniques are employed to confirm the identity and purity of the synthesized compounds. mdpi.com

Biological Evaluation: The compounds undergo in vitro and in vivo testing to determine their actual biological activity.

Feedback and Refinement: The experimental results are used to refine the computational models, leading to a better understanding of the structure-activity relationships and enabling the design of a new, improved generation of compounds. rsc.org

This closed-loop approach, combining prediction with empirical validation, minimizes trial-and-error, reduces the cost and time associated with traditional research, and ultimately paves a more efficient path toward the development of novel, highly effective molecules for a wide range of applications. nih.govsci-hub.sesemanticscholar.org

Q & A

Q. What are the optimal synthetic routes and conditions for preparing ethyl 2-(1H-indol-4-yl)acetate?

- Methodological Answer : The compound can be synthesized via esterification of 2-(1H-indol-4-yl)acetic acid (CAS: 16176-74-2) using ethanol under acid catalysis (e.g., H₂SO₄) or via nucleophilic substitution. (Scheme 4) suggests refluxing indole derivatives with ethyl acetate and brominated reagents (e.g., PhCOCH₂Br) to form ester linkages. Alternatively, coupling reactions using alkynyl acids and activating agents like EDC/HOBt in THF may optimize yields . Crystallography data from analogous indole esters (e.g., ) highlights the importance of solvent choice (e.g., CH₃CN) and temperature control (0°C to rt) to minimize side reactions .

Q. Key Variables Table :

| Variable | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | Reflux (~80°C) | Higher purity, slower kinetics |

| Catalyst | EDC/HOBt with DIPEA | Enhanced coupling efficiency |

| Solvent | THF or CH₃CN | Solubility and stability |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (e.g., ethyl group signals at δ ~1.2–1.4 ppm for CH₃ and δ ~4.1–4.3 ppm for CH₂) and indole protons (δ ~7.0–7.5 ppm) .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with mass spectrometry to detect impurities (e.g., unreacted acid or byproducts) .

- X-Ray Crystallography : For unambiguous structural confirmation, as demonstrated in analogous indole esters () .

Q. What storage conditions are critical to maintaining the stability of this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Safety data sheets (SDS) for related indole derivatives () recommend moisture-free environments and regular stability testing via TLC or HPLC to monitor degradation (e.g., ester hydrolysis to the carboxylic acid) .

Q. How can researchers troubleshoot low yields in esterification reactions?

- Methodological Answer :

- Catalyst Optimization : Replace traditional acid catalysis with carbodiimide-based coupling agents (e.g., EDC) to improve efficiency .

- Byproduct Removal : Use aqueous workup (e.g., NaHCO₃ washes) to eliminate unreacted acid or alcohols.

- Reaction Monitoring : Employ in-situ FTIR to track carbonyl stretching frequencies (C=O at ~1740 cm⁻¹ for esters) and adjust reaction times .

Q. What are the common spectroscopic markers for identifying indole-based esters?

- Methodological Answer :

- UV-Vis : Absorption bands at ~280–290 nm (π→π* transitions in the indole ring) .

- IR Spectroscopy : Ester C=O stretch at ~1735–1745 cm⁻¹ and N-H stretch (indole) at ~3400 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for indole-derived esters?

- Methodological Answer :

- Purity Analysis : Use HPLC-MS to rule out impurities (e.g., reports antimicrobial activity, but batch-to-batch variability in 6-methoxy derivatives may skew results) .

- Isomer Control : Indole substitution patterns (e.g., 3-yl vs. 4-yl) significantly affect bioactivity. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like cytochrome P450 enzymes .

- Meta-Analysis : Compare data across studies using standardized assays (e.g., MIC for antimicrobial studies) and adjust for solvent/DMSO effects .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in indole esters?

- Methodological Answer :

- Factorial Design : Use a 2³ factorial matrix (e.g., substituent position, electron-withdrawing/donating groups, ester chain length) to evaluate synergistic effects on bioactivity () .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and HOMO/LUMO energies (software: Gaussian, COSMO-RS) to predict pharmacokinetic properties .

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer :

- Advanced NMR Techniques : Use 2D NMR (HSQC, HMBC) to assign proton-carbon correlations and detect minor isomers (e.g., used NOESY to confirm spatial arrangements) .

- Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may obscure UV-Vis or fluorescence readings .

Q. What methodologies are effective for studying the compound’s reactivity under physiological conditions?

- Methodological Answer :

- Hydrolysis Kinetics : Simulate physiological pH (7.4) and monitor ester cleavage via LC-MS. Adjust buffers (PBS vs. Tris-HCl) to mimic in vivo conditions .

- Oxidative Stability : Use EPR spectroscopy to detect free radical formation under oxidative stress (e.g., H₂O₂ exposure) .

Q. How can computational methods enhance the design of novel indole ester derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate reaction pathways for esterification or ring-functionalization (software: ORCA, NWChem) .

- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) to prioritize derivatives with enhanced bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.